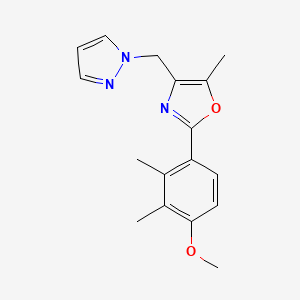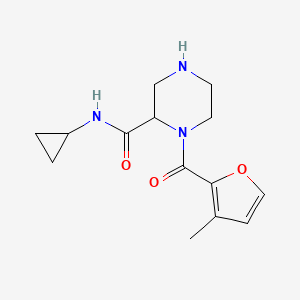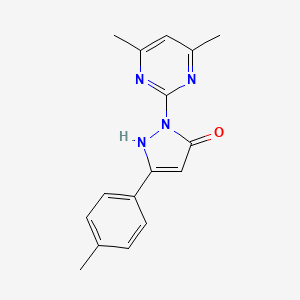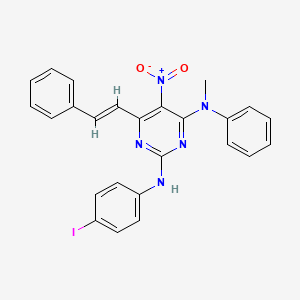
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole, also known as MDPPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDPPO is a heterocyclic compound that contains both a pyrazole and an oxazole ring in its structure. The compound has been synthesized using various methods, and its unique chemical properties make it an attractive candidate for use in biochemical and physiological studies.
作用機序
The mechanism of action of 2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound reduces the production of inflammatory mediators and thereby reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, the compound has been shown to have antioxidant activity and to inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has several advantages as a research tool. Its unique chemical properties make it an attractive candidate for use in biochemical and physiological studies, and its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. However, there are also limitations to the use of this compound in lab experiments. The compound is relatively unstable and can degrade over time, which can make it difficult to obtain consistent results. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole. One area of research is the development of new drugs based on the structure of this compound. The compound's anti-inflammatory and anti-cancer properties make it a promising candidate for drug development, and further research is needed to identify potential drug targets and to optimize the structure of this compound-based drugs. Another area of research is the investigation of the compound's neuroprotective properties. This compound has shown promising results in studies of Alzheimer's disease and other neurological disorders, and further research is needed to better understand its mechanism of action and potential therapeutic applications. Finally, further studies are needed to investigate the safety and toxicity of this compound, particularly at higher concentrations.
合成法
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole can be synthesized using various methods, including the reaction between 2,3-dimethyl-4-nitrophenol and methyl 4-(1H-pyrazol-1-ylmethyl)-3-oxobutanoate, followed by reduction of the nitro group and cyclization of the resulting intermediate. Another method involves the reaction between 2,3-dimethyl-4-nitrophenol and ethyl 4-(1H-pyrazol-1-ylmethyl)-3-oxobutanoate, followed by reduction and cyclization. Both methods yield this compound as a white crystalline solid.
科学的研究の応用
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has been used in various scientific research applications, including the study of neurological disorders, cancer, and inflammation. The compound has been shown to have potent anti-inflammatory properties and has been used in studies to investigate the underlying mechanisms of inflammation. Additionally, this compound has been used in studies to investigate the role of inflammation in the development of cancer and has shown promising results in inhibiting tumor growth.
特性
IUPAC Name |
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-12(2)16(21-4)7-6-14(11)17-19-15(13(3)22-17)10-20-9-5-8-18-20/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQKQJADRQUBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C2=NC(=C(O2)C)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373923.png)

![1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5373926.png)
![N-{3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5373940.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5373967.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5373971.png)
![N-[4-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B5373978.png)
![3-(2-methoxy-3-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5373984.png)
![(5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5373985.png)
![allyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374003.png)
![3-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5374007.png)